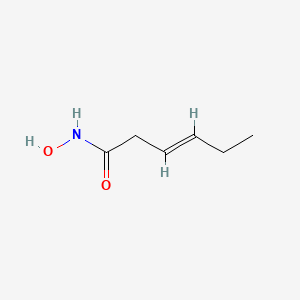

(E)-N-hydroxyhex-3-enamide

Beschreibung

Eigenschaften

Molekularformel |

C6H11NO2 |

|---|---|

Molekulargewicht |

129.16 g/mol |

IUPAC-Name |

(E)-N-hydroxyhex-3-enamide |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5-6(8)7-9/h3-4,9H,2,5H2,1H3,(H,7,8)/b4-3+ |

InChI-Schlüssel |

CHOFZIYCTUITDS-ONEGZZNKSA-N |

Isomerische SMILES |

CC/C=C/CC(=O)NO |

Kanonische SMILES |

CCC=CCC(=O)NO |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of E N Hydroxyhex 3 Enamide and Its Analogues

Stereoselective Synthesis of (E)-Alkenes within the Hex-3-enamide Backbone

Strategies for Control of Olefin Geometry

Several classical and modern synthetic methods can be employed to ensure the formation of the desired (E)-alkene. The choice of method often depends on the available starting materials, desired scale, and functional group tolerance.

Key strategies include:

The Wittig Reaction and its Variants: The Wittig reaction is a powerful tool for alkene synthesis. To achieve high (E)-selectivity, the Schlosser modification or the use of stabilized ylides is typically required. The Horner-Wadsworth-Emmons (HWE) reaction, a popular variant using phosphonate (B1237965) carbanions, is particularly effective for synthesizing (E)-α,β-unsaturated esters, which can then be further elaborated. The exceptional (E)-selectivity is attributed to the thermodynamic stability of the planar transition state of the reaction. nih.gov

Olefin Metathesis: Cross-metathesis using well-defined ruthenium or molybdenum catalysts offers a highly efficient route. nih.gov For instance, the reaction of 1-butene (B85601) with an appropriate acrylate (B77674) derivative in the presence of a suitable Grubbs or Hoveyda-Grubbs catalyst can form the (E)-hex-3-enoate skeleton. Catalyst selection is critical for controlling the stereochemical outcome. nih.gov

Palladium-Catalyzed Coupling Reactions: Reactions such as the Suzuki or Heck coupling can be utilized to construct the C2-C3 bond of the hexene backbone. The stereochemical integrity of the starting vinyl-boron or vinyl-halide species is generally retained, providing excellent control over the alkene geometry.

Reduction of Alkynes: The partial reduction of a hex-3-yn-1-oic acid derivative is a straightforward approach. A dissolving metal reduction (e.g., sodium in liquid ammonia) selectively produces the (E)-alkene.

| Method | Typical Reactants | Key Features | Typical (E/Z) Selectivity |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate ester | Excellent for α,β-unsaturated esters; mild conditions. | >95:5 |

| Julia-Kocienski Olefination | Aldehyde + Benzothiazolyl sulfone | High (E)-selectivity; wide substrate scope. | >95:5 |

| Cross-Metathesis | Two terminal alkenes + Ru/Mo Catalyst | High functional group tolerance; atom economical. nih.gov | Catalyst and substrate dependent, can be high. |

| Alkyne Reduction (Na/NH₃) | Internal alkyne | Simple procedure; high stereoselectivity. | >98:2 |

Enantioselective Approaches to Chiral Analogues

Introducing chirality into the (E)-N-hydroxyhex-3-enamide backbone can be achieved through several strategic approaches, reflecting a broader trend in the demand for enantiomerically pure compounds. nih.govresearchgate.net Asymmetric synthesis can target various positions on the hexene chain, leading to a diverse range of chiral analogues.

Strategies for enantioselective synthesis include:

Use of Chiral Starting Materials: A straightforward method involves starting with a chiral building block, such as an enantiopure alcohol or amine, derived from the chiral pool. For example, starting from a chiral aldehyde in a Wittig-type reaction would install a stereocenter adjacent to the double bond.

Asymmetric Catalysis:

Asymmetric Hydrogenation: If the double bond is constructed first, a subsequent asymmetric hydrogenation of a related diene or alkyne precursor using chiral catalysts (e.g., Rh- or Ru-based complexes with chiral ligands) can establish stereocenters.

Enantioselective Alkylation: The alkylation of imines substituted with a trifluoromethyl group using diorganozinc reagents is one direct strategy for creating chiral amines. nih.gov

Catalytic Addition to Imines: The addition of various nucleophiles to CF₃-substituted imines is a viable approach for synthesizing α-trifluoromethyl amines. nih.gov Chiral perhydro-1,3-benzoxazines have been shown to be effective ligands in the enantioselective addition of organozinc reagents to activated ketones. uva.es

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid or amine precursor can direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step.

Formation of the N-Hydroxyamide Moiety

The N-hydroxyamide (hydroxamic acid) functional group is a key feature of the target molecule. Its synthesis requires specific reagents and conditions to form the N-O bond within the amide linkage.

Amidation Reactions Employing Hydroxylamine (B1172632) Derivatives

The most direct method for forming the N-hydroxyamide moiety is the coupling of a carboxylic acid derivative with a hydroxylamine derivative. google.com

Coupling with Activated Carboxylic Acids: (E)-hex-3-enoic acid can be activated using standard coupling reagents and subsequently reacted with hydroxylamine or a protected version thereof. Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (hydroxybenzotriazole) to suppress side reactions.

From Acyl Chlorides: Conversion of the carboxylic acid to the more reactive acyl chloride allows for a facile reaction with hydroxylamine hydrochloride in the presence of a base.

Using Protected Hydroxylamines: To avoid unwanted side reactions on the nitrogen or oxygen of hydroxylamine, protected derivatives are often used. For example, O-protected hydroxylamines (e.g., O-benzylhydroxylamine) or N-protected hydroxylamines can be employed. A notable method involves the acylation of N-(benzoyloxy)amines, followed by deprotection of the benzoyl group to yield the N-hydroxyamide. nih.gov This approach allows for the use of standard peptide coupling methods. nih.gov

| Carboxylic Acid Derivative | Hydroxylamine Source | Coupling Reagent/Conditions | Key Advantage |

|---|---|---|---|

| (E)-Hex-3-enoic acid | H₂NOH·HCl | EDC, HOBt, Base (e.g., NMM) | One-pot procedure, mild conditions. |

| (E)-Hex-3-enoyl chloride | H₂NOH·HCl | Base (e.g., Pyridine, Et₃N) | High reactivity of acyl chloride. |

| (E)-Hex-3-enoic acid | H₂NOBn·HCl | HATU, DIPEA | Forms O-protected intermediate, good for complex substrates. |

| (E)-Hex-3-enoyl chloride | N-(benzoyloxy)amine | Base | Forms N-acyloxy intermediate, allows for further elaboration. nih.gov |

Advanced Catalytic Methods for N-Hydroxylation

While direct N-hydroxylation of a preformed amide is challenging, advanced catalytic methods are emerging for the efficient formation of the amide bond itself, which can be adapted for N-hydroxyamides. researchgate.net The focus of these methods is to generate less waste and operate under milder conditions than classical stoichiometric coupling reagents. researchgate.net

Transition Metal Catalysis: Catalytic systems based on metals like ruthenium, gold, or zirconium can promote the direct amidation of carboxylic acids or alcohols with amines. acs.orgrsc.org For instance, gold nanoparticles have been shown to catalyze amide synthesis from alcohols and amines under aerobic conditions. acs.org Adapting these systems for use with hydroxylamine derivatives could provide a green and efficient route to N-hydroxyamides.

Boric Acid Catalysis: Boric acid has been investigated as a mild, metal-free catalyst for amidation and transamidation reactions, proceeding through the activation of the carboxylic acid. rsc.org Its application could extend to the synthesis of N-hydroxyamides from (E)-hex-3-enoic acid and hydroxylamine.

Oxidative Amidation: Catalytic systems, such as those using copper sulfate, can achieve the oxidative amidation of aldehydes to form amides. rsc.org This could be envisioned as a route starting from (E)-hex-3-enal.

Convergent and Divergent Synthetic Pathways for this compound Scaffolds

Convergent Synthesis: This approach involves the independent synthesis of two or more key fragments that are combined in the final stages of the synthesis. For this compound, a typical convergent strategy would involve:

Fragment A Synthesis: Stereoselective synthesis of (E)-hex-3-enoic acid.

Fragment B: Preparation of hydroxylamine or a suitable protected derivative.

Coupling: Amidation of Fragment A with Fragment B to form the final product.

This strategy is highly efficient as it maximizes the accumulation of material and allows for late-stage modifications of either fragment before the final coupling step.

Divergent Synthesis: This strategy begins with a common core structure that is subsequently elaborated into a library of diverse analogues. This is particularly useful for structure-activity relationship (SAR) studies.

Core Synthesis: A common precursor, such as (E)-hex-3-enoic acid or (E)-hex-3-enoyl chloride, is synthesized on a larger scale.

Diversification: The core precursor is then reacted with a variety of different hydroxylamine derivatives (e.g., N-alkylhydroxylamines, N-arylhydroxylamines) to generate a library of N-substituted this compound analogues. Alternatively, a functional handle on the hexene backbone could be used for further derivatization after the N-hydroxyamide is formed.

The choice between these pathways depends on the ultimate goal of the synthesis, whether it is the efficient production of a single target molecule or the rapid exploration of chemical space around the core scaffold.

| Pathway | Description | Schematic Representation |

|---|---|---|

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | (Fragment A + Fragment B) → Product |

| Divergent | Elaboration of a common intermediate into a library of analogues. | Core → Product 1; Core → Product 2; Core → Product 3... |

Chemoenzymatic Synthesis and Biocatalysis Approaches

The convergence of chemical and enzymatic catalysis offers powerful strategies for the synthesis of complex molecules like N-hydroxyamides with high selectivity and under mild conditions. Chemoenzymatic routes to enantiomerically enriched α-hydroxyamides have been developed, underscoring the potential for creating chiral building blocks. researchgate.netscirp.org

Biocatalysis provides a green and efficient alternative for amide bond formation, often circumventing the need for coupling reagents that are not atom-efficient. nih.govrsc.org Enzymes such as hydrolases, particularly lipases, have been employed in the kinetic resolution of α-hydroxyamides. For instance, a study on the chemoenzymatic synthesis of a model α-hydroxyamide highlighted the optimization of the enzymatic hydrolysis step. researchgate.net The enantioselectivity of lipases from Wheat Germ and Amano PS was shown to be highly dependent on the hydrophobicity of the co-solvent used, with diethyl ether providing the target compound in 33% yield and a high enantiomeric excess of 92.7%. researchgate.net

Furthermore, the development of engineered enzymes is expanding the scope of biocatalytic amide synthesis. nih.gov Nitrile synthetase (NS) enzymes, which convert carboxylic acids to nitriles via an amide intermediate, have been rationally engineered to halt the reaction at the amide stage. nih.gov Specifically, a mutant of the Bacillus subtilis QueC enzyme (K163A/R204A) was created that effectively synthesizes the primary amide from the corresponding carboxylic acid without proceeding to the nitrile, demonstrating the potential for developing novel amide synthetase biocatalysts. nih.gov Amide bond synthetase (ABS) enzymes, such as McbA, which operate in aqueous media via an ATP-dependent mechanism, also represent a promising avenue for sustainable amide synthesis. researchgate.net These biocatalytic approaches, whether through hydrolase-mediated resolution or engineered synthetases, offer pathways to N-hydroxyenamides and their precursors that are both efficient and environmentally conscious.

Table 1: Examples of Biocatalytic Approaches to Amide Synthesis

| Enzyme System | Reaction Type | Substrate(s) | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Wheat Germ Lipase | Enantioselective Hydrolysis | Racemic α-hydroxyamide ester | Enantiomerically enriched α-hydroxyamide | Enantioselectivity (E=55) is correlated with co-solvent hydrophobicity. | researchgate.net |

| Engineered Nitrile Synthetase (BsQueC K163A/R204A) | Amide Synthesis | Carboxylic Acid + Amine Source | Primary Amide | Rational engineering separates the two steps of the native enzyme, isolating amide synthesis. | nih.gov |

| Amide Bond Synthetase (McbA) | Amide Synthesis | Carboxylic Acid + Primary Amine | Amide | ATP-dependent synthesis in aqueous media, avoiding traditional coupling reagents. | researchgate.net |

| Nitrile Hydratase (NHase) & Cu-catalysis | One-Pot Chemoenzymatic Synthesis | Nitrile + Aryl Halide | N-Aryl Amide | Merges biocatalytic hydration of a nitrile with chemical N-arylation in a single vessel. | researchgate.net |

Utility of Enamide Derivatives as Versatile Building Blocks in Complex Molecule Synthesis

Enamides are recognized as valuable and versatile building blocks in organic synthesis. nih.gov Their amphiphilic nature allows them to act as both nucleophiles and electrophiles, opening up a wide range of chemical transformations for the construction of complex nitrogen-containing heterocycles and other valuable molecular architectures. beilstein-journals.orgnih.gov

Palladium catalysis has become an indispensable tool for the functionalization of C-H bonds and the formation of C-N and C-C bonds, with enamide substrates proving to be highly reactive partners. aminer.orgscilit.com Palladium(II)-catalyzed reactions can facilitate the coupling of nitrogen nucleophiles with vinyl ethers to produce enamides. chemrxiv.org

Recent advances have demonstrated the power of palladium catalysis in the N-alkylation of amides and sulfonamides using alcohols, expanding the toolbox for modifying enamide precursors. chemrxiv.org Furthermore, palladium-N-heterocyclic carbene (NHC) complexes have been successfully used in the oxidative aminocarbonylation of alkynes with amines to generate 2-ynamides, which are closely related precursors to enamides. rsc.org These reactions often exhibit high atom economy and functional group tolerance. The development of palladium-catalyzed methods for the direct functionalization of C(sp³)–H bonds in amine-containing molecules highlights the potential for late-stage modification of complex structures, including those containing enamide motifs. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions of Amide and Enamide Analogues

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| N-Alkylation | Palladium(II) pincer complex / Cs₂CO₃ | Benzamides/Sulfonamides + Alcohols | N-Alkyl Amides | High efficiency for coupling amides with alcohols. | chemrxiv.org |

| Oxidative Aminocarbonylation | Palladium-NHC complex / O₂ | Alkynes + Amines | 2-Ynamides | High atom efficiency using oxygen as a benign oxidant. | rsc.org |

| Transannular Cγ–H Functionalization | Pd(OAc)₂ / Directing Group | Alicyclic Amines + Oxidants | γ-Functionalized Amines | Selective functionalization of remote C-H bonds. | nih.gov |

Enamides are excellent substrates for various cycloaddition reactions, providing rapid access to complex heterocyclic scaffolds. nih.govacs.org Their tunable electronic nature allows them to participate in both normal and inverse-electron-demand cycloadditions. For instance, enamides can readily engage in inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes. acs.org

Ynamides, the alkyne analogues of enamides, also undergo a plethora of cycloaddition reactions. rsc.org Lewis acid-catalyzed [4+2] cycloadditions of ynamides have been developed to construct functionalized chromene derivatives. rsc.org Furthermore, [2+3] annulation reactions of enamides have been leveraged in the total synthesis of complex alkaloids like cephalotaxine. beilstein-journals.orgnih.gov In one elegant example, a gold-catalyzed [2+3] annulation between an enamide and a propargyl ester was a key step in constructing a spirocyclic core. nih.gov Hydroxyl-directed nitrile oxide cycloadditions with allylic alcohols also represent a powerful strategy for creating densely functionalized isoxazoline (B3343090) products, which can be seen as analogues to the potential reactivity of N-hydroxyenamides. researchgate.net

Table 3: Cycloaddition Reactions Involving Enamide and Ynamide Scaffolds

| Reaction Type | Substrates | Catalyst/Conditions | Product Scaffold | Significance | Reference(s) |

|---|---|---|---|---|---|

| [4+2] Cycloaddition (Inverse Demand) | Enamide + Diene | Thermal/Lewis Acid | Nitrogen Heterocycle | Demonstrates dienophilic nature of enamides. | acs.org |

| [2+2] Cycloaddition | Enamide + Aryne | - | Fused Cyclobutane | Access to strained ring systems. | acs.org |

| [2+3] Annulation | Enamide + Propargyl Ester | Au-catalyst / AgSbF₆ | 1-Azaspiro[4.4]nonane | Key step in the total synthesis of Cephalotaxus alkaloids. | beilstein-journals.orgnih.gov |

| [4+2] Cycloaddition | Ynamide + 2-Halomethyl Phenol | Catalyst-free | 2-Amino-4H-chromene | Flexible route to functionalized chromenes. | rsc.org |

| Nitrile Oxide Cycloaddition | Nitrile Oxide + Cyclic Allylic Alcohol | Mg²⁺ | Bicyclic Isoxazolidine | Hydroxyl-directed diastereoselective synthesis. | researchgate.net |

Radical cyclizations offer a complementary approach to ionic reactions for the construction of cyclic systems from enamides and related precursors. The generation of nitrogen-centered radicals, such as amidyl radicals, can initiate cascade reactions to form complex heterocyclic structures. acs.orguzh.ch

The addition of various radicals to N-(arylsulfonyl)acrylamides can trigger a cascade involving cyclization, aryl migration, and desulfonylation, providing a powerful method for rapidly building molecular complexity. acs.orguzh.ch This strategy has been used to synthesize highly functionalized indolo[2,1-a]isoquinolinones and 3,3-disubstituted-2-dihydropyridinones in a single pot. acs.org Studies on the cyclization of N-hydroxy-N-(2-oxoalkyl)amides have shown that these precursors can form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, although the potential for radical mechanisms in some transformations was also considered. chemicalpapers.comresearchgate.net The generation of aminium radicals from arylpropylamine derivatives under ground-state conditions using Ru(bpy)₃Cl₂ has been shown to effect intramolecular C-H amination to form tetrahydroquinolines, showcasing a non-photochemical method for radical C-N bond formation. nih.gov These examples highlight the synthetic potential of radical cyclizations starting from enamide-type structures to access diverse and valuable N-heterocycles.

Structural Elucidation and Conformational Analysis of N Hydroxyhex 3 Enamide Frameworks

Spectroscopic Techniques for Characterization of (E)-Stereochemistry

The determination of the stereochemistry of the carbon-carbon double bond in (E)-N-hydroxyhex-3-enamide is crucial for understanding its structure-activity relationship. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for this purpose.

In ¹H NMR spectroscopy, the coupling constant (J) between the vinylic protons (H3 and H4) is a definitive indicator of the double bond geometry. For the (E)-isomer, a large coupling constant, typically in the range of 12–18 Hz, is expected, reflecting the trans orientation of these protons. In contrast, the corresponding (Z)-isomer would exhibit a smaller coupling constant, generally between 6–12 Hz. The chemical shifts of the allylic protons at C2 and C5 also provide corroborating evidence for the stereochemical assignment.

¹³C NMR spectroscopy further supports the assignment, with the chemical shifts of the allylic carbons being sensitive to the double bond geometry. FT-IR spectroscopy offers additional confirmation through the analysis of the C-H out-of-plane bending vibrations of the double bond. For (E)-alkenes, a characteristic strong absorption band is typically observed in the region of 960–980 cm⁻¹. The presence of this band, along with the carbonyl (C=O) and N-H stretching frequencies characteristic of the hydroxamic acid moiety, provides a comprehensive spectroscopic fingerprint for this compound. researchgate.netresearchgate.net

Table 1: Representative Spectroscopic Data for the Characterization of the (E)-Stereochemistry in an N-Hydroxyalkenamide Framework

| Spectroscopic Technique | Key Diagnostic Feature | Typical Value/Region for (E)-Isomer |

| ¹H NMR | Vicinal coupling constant (³JH3,H4) | 12 - 18 Hz |

| Chemical shift of vinylic protons | δ 5.5 - 6.0 ppm | |

| ¹³C NMR | Chemical shifts of allylic carbons | Dependent on substitution |

| FT-IR | C-H out-of-plane bend (δ) | 960 - 980 cm⁻¹ (strong) |

Conformational Dynamics of the Hex-3-enamide Alkyl Chain

The hex-3-enamide alkyl chain, while containing a rigid double bond, possesses significant conformational flexibility due to rotation around the C2-C3 and C4-C5 single bonds. The conformational preferences of this chain are influenced by a combination of steric and electronic effects. The planarity of the amide group and the double bond imposes constraints on the accessible conformations.

Intermolecular Interactions and Self-Assembly Propensities of N-Hydroxyamides

The N-hydroxyamide functionality is a potent hydrogen bond donor (both N-H and O-H) and acceptor (C=O and N-OH oxygen). This dual character drives strong intermolecular hydrogen bonding, leading to the formation of well-ordered supramolecular structures in the solid state and in non-polar solvents. nih.govnih.gov

Crystal structure analyses of various hydroxamic acids reveal the formation of dimeric or catemeric hydrogen-bonding motifs. mdpi.comresearchgate.net In the case of this compound, it is anticipated that the primary intermolecular interaction will be the formation of a centrosymmetric dimer via hydrogen bonds between the N-hydroxyamide groups of two molecules. Specifically, the N-H of one molecule can donate a hydrogen bond to the carbonyl oxygen of the other, and the O-H of the second molecule can donate to the carbonyl oxygen of the first, creating a stable eight-membered ring.

The presence of the unsaturated alkyl chain can also influence the packing of these supramolecular assemblies. The (E)-configuration of the double bond will likely favor a more linear and extended packing arrangement compared to a corresponding (Z)-isomer. In solution, the propensity for self-assembly will be concentration and solvent-dependent. In non-polar solvents, the formation of hydrogen-bonded aggregates is highly probable, which can be detected by techniques such as concentration-dependent ¹H NMR, where the chemical shifts of the N-H and O-H protons will be sensitive to the extent of aggregation. chemrxiv.org

Table 2: Potential Intermolecular Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Significance |

| N-H | C=O (of another molecule) | Intermolecular Hydrogen Bond | Dimer formation, stabilization of solid-state structure |

| O-H | C=O (of another molecule) | Intermolecular Hydrogen Bond | Dimer formation, stabilization of solid-state structure |

| N-H | N-OH oxygen (of another molecule) | Intermolecular Hydrogen Bond | Alternative hydrogen bonding motif |

| O-H | N-OH oxygen (of another molecule) | Intermolecular Hydrogen Bond | Alternative hydrogen bonding motif |

Computational Chemistry in Predicting Conformational Preferences and Molecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the conformational landscape and intermolecular interactions of this compound at the atomic level. researchgate.netresearchgate.net By performing geometry optimizations and potential energy surface scans, the relative energies of different conformers can be calculated, allowing for the prediction of the most stable structures.

DFT calculations can be used to predict the rotational barriers around the single bonds of the alkyl chain and to identify the preferred dihedral angles. These calculations can also provide theoretical vibrational frequencies, which can be compared with experimental FT-IR spectra to validate the computational model and aid in the assignment of spectral bands. rsc.org Furthermore, the nature and strength of intermolecular hydrogen bonds can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net

Computational modeling can also be employed to simulate the self-assembly process, providing insights into the geometry and stability of dimers and higher-order aggregates. By calculating the interaction energies between molecules, the driving forces for self-assembly can be quantified. These computational predictions, when combined with experimental data, offer a comprehensive understanding of the structural and dynamic properties of the this compound framework.

Preclinical Investigations into Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Profiles of the N-Hydroxyamide Functional Group

The N-hydroxyamide functional group is a key structural feature in numerous enzyme inhibitors due to its strong metal-chelating properties. This section details the inhibitory profiles of compounds containing this moiety against several classes of metalloenzymes.

Metalloenzyme Inhibition through Metal Chelation

The primary mechanism by which N-hydroxyamides exert their inhibitory effects is through the chelation of the metal ion cofactor within the enzyme's active site. This interaction disrupts the enzyme's catalytic cycle, leading to a loss of function.

Histone deacetylases (HDACs) are a family of zinc-dependent enzymes that play a crucial role in gene expression regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.com The N-hydroxyamide group is a hallmark of many potent HDAC inhibitors. beilstein-journals.org It typically acts as a bidentate ligand, coordinating with the Zn(II) ion in the active site of HDACs. beilstein-journals.org This chelation mimics the transition state of the deacetylation reaction, leading to potent inhibition.

Several HDAC inhibitors containing the N-hydroxyamide moiety have been approved for clinical use, such as Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA), Belinostat, and Panobinostat. acs.orgmdpi.com The inhibitory activity of these compounds is often in the nanomolar range. For instance, studies on pyrimidine-based hydroxamic acids have identified compounds with significant inhibitory activity against HDAC4 and HDAC8 isoforms. One such compound, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide, demonstrated IC50 values of 16.6 µM and 1.2 µM for HDAC4 and HDAC8, respectively. beilstein-journals.org The structure-activity relationship of these inhibitors is influenced by the chain length and the nature of the "cap" group that interacts with the rim of the active site. nih.gov

Table 1: Inhibitory Activity of Representative N-Hydroxyamide-Based HDAC Inhibitors

| Compound | Target HDAC Isoform(s) | IC50 Value |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4 | 16.6 µM |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 µM |

Note: This table presents data for representative N-hydroxyamide-containing compounds to illustrate the inhibitory potential of this functional group against HDACs.

Matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Dysregulation of MMP activity is implicated in various diseases, including cancer and arthritis. nih.gov The hydroxamic acid moiety is a potent zinc-binding group (ZBG) utilized in the design of numerous MMP inhibitors (MMPIs). nih.govmdpi.com These inhibitors function by chelating the catalytic zinc ion in the MMP active site, thereby blocking their enzymatic activity. mdpi.com

However, a significant challenge in the development of hydroxamate-based MMPIs has been achieving selectivity for specific MMP isoforms, as the active site is highly conserved across the family. nih.gov This lack of selectivity has been linked to side effects observed in clinical trials. nih.gov Despite these challenges, the hydroxamate group remains a cornerstone in the design of potent, broad-spectrum MMPIs. mdpi.com For example, inhibitors like ONO-4817 are hydroxamate-based and have been shown to be potent inhibitors of MMPs. dovepress.com

LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. nih.govnih.gov Inhibition of LpxC is a promising strategy for the development of novel antibiotics against these pathogens. nih.gov Hydroxamate-based compounds have been identified as potent inhibitors of LpxC. nih.govnih.gov

The hydroxamic acid moiety in these inhibitors is presumed to bind to the catalytic Zn(II) ion in the LpxC active site, displacing a water molecule and disrupting the enzyme's function. nih.gov For instance, the hydroxamate-based LpxC inhibitor BB-78484 demonstrated an IC50 value of 400 ± 90 nM. nih.gov Another example, CHIR-090, is a well-characterized threonyl-hydroxamate derivative that acts as a potent LpxC inhibitor. nih.gov Concerns about the potential for hydroxamate inhibitors to bind to other metalloenzymes have spurred the development of non-hydroxamate LpxC inhibitors. acs.orgvernalis.com

Table 2: Inhibitory Activity of Representative Hydroxamate-Based LpxC Inhibitors

| Compound | Target Organism/Enzyme | IC50 Value |

| BB-78484 | LpxC | 400 ± 90 nM |

| L-161,240 | LpxC | 440 ± 10 nM |

| CHIR-090 | LpxC | Data not specified |

Note: This table presents data for representative hydroxamate-containing compounds to illustrate the inhibitory potential of this functional group against LpxC.

Tyrosinase is a copper-containing metalloenzyme that plays a key role in melanin (B1238610) biosynthesis. nih.govnih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Inhibitors of tyrosinase are of interest for applications in the cosmetic and food industries to control pigmentation and browning. researchgate.net

The hydroxamic acid functional group has been identified as a potent metal-binding group for inhibiting tyrosinase by interacting with the dicopper center in the active site. nih.govnih.gov Several hydroxamate-containing molecules, including the HDAC inhibitors vorinostat and panobinostat, have shown significant inhibitory activity against mushroom tyrosinase, with Ki values in the submicromolar range. nih.gov Benzohydroxamic acid was found to be a particularly potent inhibitor with a Ki of 7 nM. nih.gov The inhibitory mechanism of some hydroxamic acid derivatives has been shown to be noncompetitive. researchgate.net

Table 3: Inhibitory Constants of Representative Hydroxamate-Containing Tyrosinase Inhibitors

| Compound | Ki Value |

| Benzohydroxamic acid | 7 nM |

| Vorinostat | Not specified (submicromolar) |

| Panobinostat | 40 nM |

Note: This table presents data for representative hydroxamate-containing compounds to illustrate the inhibitory potential of this functional group against tyrosinase.

Carbonic anhydrases are a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. acs.orgnih.gov They are involved in various physiological processes, and their inhibitors are used to treat conditions like glaucoma and altitude sickness. drugs.comwikipedia.org

While sulfonamides are the most well-known class of CA inhibitors, compounds containing a hydroxamic acid moiety have also been investigated. acs.org For example, a crystallographic study revealed that acetohydroxamic acid binds to human carbonic anhydrase II (hCAII) through monodentate coordination of the nitrogen atom of the hydroxamic acid to the active site Zn(II) ion. acs.org Hydroxyurea (B1673989), which contains a hydroxamate-like functionality, acts as a weak, non-competitive inhibitor of hCA I and hCA II with inhibition constants around 0.1 mM. nih.gov The binding of hydroxyurea is proposed to occur in its deprotonated state, with the nitrogen atom coordinating to the zinc ion. nih.gov

Other Metalloenzymes (e.g., Ureases, Cyclooxygenases, Lipoxygenases, Peptide Deformylases)

The N-hydroxyamide functional group is a key feature in the design of inhibitors for various metalloenzymes due to its metal-chelating properties. nih.gov This has led to investigations into its effects on enzymes beyond the more commonly studied histone deacetylases and matrix metalloproteinases.

Ureases: N-substituted hydroxyureas have been synthesized and evaluated as inhibitors of jack bean urease. nih.gov While hydroxyurea itself is a known urease inhibitor, certain substituted derivatives have demonstrated more potent activity. nih.govnih.gov

Cyclooxygenases (COX): The N-hydroxyamide moiety has been incorporated into dual-action inhibitors targeting both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov For instance, derivatives of flurbiprofen (B1673479) and carprofen (B1668582) containing an amide or a related functional group have shown inhibitory activity against both COX-1 and COX-2. nih.govnih.gov The inhibitory potency can be influenced by the specific chemical structure of the compound. nih.gov

Lipoxygenases (LOX): Hydroxamic acid derivatives are recognized as potent inhibitors of 5-lipoxygenase (5-LOX). nih.govresearchgate.netnih.gov The inhibitory activity is influenced by factors such as hydrophobicity and aryl substitution. nih.gov Linoleyl hydroxamic acid (LHA) has been shown to inhibit a range of lipoxygenases, with varying IC50 values depending on the specific isozyme. researchgate.netdoaj.org

Peptide Deformylases (PDF): The N-hydroxyamide group is a critical component in potent inhibitors of peptide deformylase, an essential bacterial metalloenzyme. nih.govresearchgate.net Hydroxamic acid-based inhibitors, such as actinonin, have demonstrated significant antibacterial activity by targeting PDF. nih.govresearchgate.net The design of these inhibitors often involves creating structures that mimic the natural substrates of the enzyme. nih.gov

Below is a table summarizing the inhibitory activities of various N-hydroxyamide-containing compounds against these metalloenzymes.

| Enzyme | Inhibitor Class | Key Findings |

| Urease | N-substituted hydroxyureas | Some derivatives are more potent than the parent compound, hydroxyurea. nih.gov |

| Cyclooxygenase (COX) | N-(3-methylpyridin-2-yl)amide derivatives of NSAIDs | Dual inhibition of FAAH and COX; potency varies with the specific NSAID scaffold. nih.govresearchgate.netnih.gov |

| Lipoxygenase (LOX) | ω-phenylalkyl and ω-naphthylalkyl hydroxamic acids, LHA | Potent inhibition of 5-LOX; activity is structure-dependent. LHA shows broad LOX inhibition. nih.govresearchgate.netdoaj.org |

| Peptide Deformylase (PDF) | β-sulfonyl- and β-sulfinylhydroxamic acids, Actinonin | Potent inhibition of bacterial PDF, leading to antibacterial effects. nih.govresearchgate.net |

Enamide Moiety as a Covalent Modulator in Biological Systems

The enamide functionality, an α,β-unsaturated amide, can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins. wikipedia.org This property is increasingly being exploited in the design of targeted covalent inhibitors.

Targeted Covalent Inhibition of Kinases (e.g., MAP Kinase Interacting Kinases (MNKs))

The enamide scaffold is a valuable component in the development of kinase inhibitors, including those that function through covalent mechanisms. enamine.net Kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases. Targeted covalent inhibitors can offer enhanced potency and prolonged duration of action. youtube.com While specific studies on (E)-N-hydroxyhex-3-enamide and MNK inhibition are not prevalent, the general principle of using Michael acceptors like enamides to target kinases is well-established. nih.gov These inhibitors are designed to position the reactive enamide group in proximity to a nucleophilic amino acid residue, such as cysteine, within the kinase active site, leading to irreversible inhibition. nih.govnih.gov

Reactivity Tuning of Enamide Michael Acceptors through Structural Modifications

The reactivity of the enamide as a Michael acceptor can be finely tuned through structural modifications to the molecule. nih.gov This is a critical aspect of designing selective covalent inhibitors, as indiscriminate reactivity can lead to off-target effects. Factors that can influence reactivity include the nature of the substituents on the nitrogen atom and the α- and β-carbons of the enamide double bond. Electron-withdrawing groups can enhance the electrophilicity of the β-carbon, increasing its susceptibility to nucleophilic attack. libretexts.org Conversely, electron-donating groups can decrease reactivity. This ability to modulate reactivity allows for the optimization of a compound's potency and selectivity for its intended biological target. nih.gov

Role of N-Hydroxyamides in Metal Sequestration and Transport within Biological Contexts (e.g., Siderophores)

The N-hydroxyamide functional group is a key component of siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms to acquire iron from their environment. researchgate.netnih.govnih.gov This natural role highlights the inherent ability of N-hydroxyamides to bind and transport metal ions in a biological setting.

Influence on Protein Folding and Secondary Structure Induction (e.g., β-Sheet Formation in Peptoids)

The incorporation of N-hydroxyamide-containing residues into peptides and peptoids can significantly influence their conformational preferences and lead to the formation of defined secondary structures. nih.govnih.gov This is an area of growing interest in the design of novel biomimetic materials and peptidomimetics.

Studies on peptoids containing N-hydroxy amide side chains have revealed that these functional groups can promote the formation of unique sheet-like secondary structures through intermolecular hydrogen bonding. nih.gov The N-hydroxy group can act as both a hydrogen bond donor and acceptor, contributing to the stability of these assemblies. nih.gov In certain peptide-peptoid hybrids, the inclusion of N-(hydroxy)glycine residues has been shown to stabilize parallel β-sheet structures. nih.gov This stabilizing effect is attributed to a network of strong interstrand hydrogen bonds, which can outweigh local conformational perturbations. nih.gov The ability of the N-hydroxyamide group to favor a trans conformation in the peptoid backbone is also a contributing factor to the formation of these ordered structures. nih.gov

The table below summarizes the key structural effects of incorporating N-hydroxyamides into peptoid and peptide backbones.

| System | Structural Effect | Key Findings |

| Peptoids with N-hydroxy amide side chains | Formation of sheet-like secondary structures | Intermolecular hydrogen bonds drive the assembly of unique sheet structures. nih.gov |

| Peptide-peptoid hybrids with N-(hydroxy)glycine | Stabilization of parallel β-sheets | A network of strong interstrand hydrogen bonds is formed, leading to stable β-sheet structures. nih.gov |

| N-hydroxy-α-amino acid-containing peptides | Enhanced β-hairpin stability | The N-hydroxy group is well-tolerated in the β-strand region and can enhance folding stability. rsc.org |

Despite a comprehensive search for preclinical data on the antimicrobial and antibiotic potentiation activities of the chemical compound this compound, no specific research findings, data tables, or detailed studies were found in the public domain.

Extensive searches were conducted to locate any preclinical investigations into the biological activities and molecular mechanisms of action of this compound, with a particular focus on its potential as an antimicrobial agent or an antibiotic potentiator. However, these searches did not yield any relevant scientific literature, patents, or database entries containing the requested information.

Therefore, it is not possible to provide an article on the preclinical antimicrobial and antibiotic potentiation studies of this compound as no such studies appear to have been published or made publicly available. Further research would be required to determine if this compound possesses the specified biological activities.

Structure Activity Relationship Sar Studies of E N Hydroxyhex 3 Enamide and Its Analogues

Impact of Alkyl Chain Length and Saturation on Biological Function

The alkyl chain of (E)-N-hydroxyhex-3-enamide acts as a linker, connecting the surface recognition part of the molecule with the zinc-binding N-hydroxyamide group that coordinates to the active site of HDAC enzymes. The length and saturation of this linker are critical determinants of inhibitory potency.

Research on various hydroxamate-based HDAC inhibitors has demonstrated that the length of the alkyl or aryl linker significantly influences HDAC1 and HDAC6 inhibitory activities. For instance, studies on a series of dual HDAC/proteasome inhibitors revealed that shortening the linker by removing an alkene group led to a marked reduction in potency against HDAC6. nih.gov This suggests that an optimal linker length is necessary to properly position the zinc-binding group within the catalytic tunnel of the enzyme.

In other series of HDAC inhibitors, a progressive increase in the linker length has been shown to gradually improve the inhibitory activity. nih.gov This trend, however, is not without limits. Studies on analogues of Suberoylanilide Hydroxamic Acid (SAHA), a well-known HDAC inhibitor, have shown that analogues with an eight-carbon long chain exhibit the best activity. nih.gov This indicates the existence of an optimal length for the hydrophobic linker to achieve maximal interaction with the enzyme's active site.

Furthermore, the degree of saturation within the linker is a key factor. The introduction of unsaturation, such as the double bond in this compound, can confer rigidity to the linker. This rigidity can be beneficial for activity, as suggested by studies on polyunsaturated hydroxamic acids where a dienic system was found to be a favorable feature for potent HDAC inhibition. researchgate.net Conversely, reducing a double bond in the linker, which increases flexibility, has been shown to be detrimental to the inhibitory activity in some cases. researchgate.net

The following table summarizes the general trends observed for the impact of the linker on HDAC inhibition:

| Linker Modification | General Effect on HDAC Inhibitory Potency | Rationale |

| Increasing Alkyl Chain Length | Potency generally increases up to an optimal length (e.g., 6-8 carbons), after which it may decrease. | Ensures proper positioning of the zinc-binding group within the enzyme's active site tunnel. |

| Decreasing Alkyl Chain Length | Potency generally decreases. | Insufficient length to reach the catalytic zinc ion. |

| Introducing Unsaturation (e.g., double bonds) | Can increase potency by conferring conformational rigidity. | A more rigid linker can adopt the optimal conformation for binding more easily, reducing the entropic penalty of binding. |

| Removing Unsaturation (Saturation) | Can decrease potency. | Increased flexibility may lead to a higher entropic cost upon binding or an inability to adopt the required conformation. |

Significance of (E)-Stereochemistry in Ligand-Target Recognition

The stereochemistry of a molecule is a critical factor in its interaction with a biological target. For this compound, the geometry of the double bond at the C3 position is of particular importance. The (E)-configuration (trans) results in a more linear and extended conformation of the alkyl chain compared to the (Z)-configuration (cis), which introduces a kink.

While direct comparative studies on the (E) and (Z) isomers of N-hydroxyhex-3-enamide are not extensively documented in publicly available literature, the significance of double bond geometry is well-established in medicinal chemistry. For example, in the case of sulindac (B1681787) derivatives that inhibit cyclooxygenases, the (E) and (Z)-isomers exhibit distinct inhibitory profiles, underscoring the importance of the double bond's geometry in competitive inhibition. nih.gov The (Z)-isomer of one such derivative showed diminished potency compared to its counterpart, highlighting that the specific geometry of the benzylidene double bond plays a crucial role in enzyme inhibition. nih.gov

Applying this principle to this compound, the (E)-stereochemistry likely ensures that the molecule adopts a conformation that fits optimally into the narrow, tubular active site of HDAC enzymes. A more linear shape would allow the N-hydroxyamide group to reach and chelate the catalytic zinc ion at the bottom of the active site pocket without steric hindrance. The (Z)-isomer, with its bent shape, might not be able to adopt this optimal binding pose, leading to weaker interactions and reduced inhibitory activity.

Studies on other unsaturated HDAC inhibitors support the idea that a specific, often extended, conformation is beneficial. For instance, potent HDAC inhibitors based on (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides have been synthesized, where the defined (E,E)-stereochemistry of the conjugated system contributes to their high potency. researchgate.net The presence of a slightly more rigid alkene linker has also been noted as a feature in some potent pan-HDAC inhibitors. nih.gov

Substituent Effects on the N-Hydroxyamide Pharmacophore's Activity

The N-hydroxyamide group (-CONHOH) is the key pharmacophore of this compound, responsible for chelating the zinc ion in the active site of HDAC enzymes. nih.govjournalagent.com Modifications to this group or its immediate vicinity can have profound effects on the compound's inhibitory activity.

The hydroxamic acid functionality is considered a superior zinc-binding group compared to others like carboxylic acids, likely due to its ability to form a bidentate chelate with the Zn(II) ion. nih.gov Any substitution that alters the electronic properties or the chelating ability of this group will impact potency.

Research on SAHA analogues has shown that introducing substituents adjacent to the hydroxamic acid moiety leads to a significant decrease in inhibitory potency. researchgate.net This suggests that the space around the zinc-binding group is sterically constrained, and any bulky additions in this region can disrupt the crucial interaction with the catalytic zinc ion.

Furthermore, studies on other N-hydroxyacetamide derivatives have indicated that the electronic nature of substituents can influence bioactivation. psu.edu While this is in a different biological context, it highlights the sensitivity of the N-hydroxyamide core to electronic modifications. NMR studies on N-alkylthiohydroxamic acids have also shown that the N-hydroxyl group diminishes the effect of substituents on the nitrogen chemical shifts, indicating a strong inductive effect of the hydroxyl group that influences the electronic environment of the pharmacophore. researchgate.netnih.gov

The table below illustrates the effects of substitution on the N-hydroxyamide group:

| Substitution Position | Type of Substituent | General Effect on HDAC Inhibitory Potency |

| Adjacent to the hydroxamic acid | Bulky groups | Significant decrease |

| On the nitrogen of the hydroxamic acid | Alkyl groups | Can be tolerated, but large groups may be detrimental. |

| On the hydroxyl of the hydroxamic acid | Esterification (e.g., N-benzoyloxy) | Acts as a prodrug; the protecting group must be removed for activity. nih.gov |

Bioisosteric Replacements and Their Influence on Potency and Selectivity

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov

For this compound, the most obvious target for bioisosteric replacement is the N-hydroxyamide zinc-binding group. However, replacing this moiety has proven to be challenging. In a study involving the selective HDAC8 inhibitor PCI-34051, when the hydroxamic acid group was replaced with a series of other potential zinc-binding moieties, none of them effectively mimicked the hydroxamic acid, and the resulting analogues lost significant potency. nih.gov This underscores the difficulty in finding a suitable bioisostere for the hydroxamic acid group in HDAC inhibitors.

Despite these challenges, various functional groups have been explored as bioisosteres for hydroxamic acids in different contexts. Some of these include:

o-Aminoanilides: These have been used in some HDAC inhibitors and can confer selectivity for certain HDAC isoforms like HDAC1 and HDAC3. nih.gov

Sulfonamides: These can act as bioisosteres for carboxylic acids and have been used in some enzyme inhibitors. researchgate.net

Tetrazoles and other heterocycles: These are often used as bioisosteres for carboxylic acids and could potentially be explored as replacements for the hydroxamic acid, although their efficacy as zinc-binders in HDACs is not as well-established. nih.gov

The following table presents some potential bioisosteric replacements for the hydroxamic acid group and their general characteristics:

| Original Group | Bioisosteric Replacement | Potential Advantages/Disadvantages |

| N-Hydroxyamide | o-Aminoanilide | May offer improved selectivity for certain HDAC isoforms. |

| N-Hydroxyamide | Sulfonamide | May alter physicochemical properties and metabolic stability. Often a weaker zinc binder. |

| N-Hydroxyamide | Tetrazole | Can improve metabolic stability and oral bioavailability. May have weaker zinc-binding affinity. |

It is important to note that the success of a bioisosteric replacement is highly context-dependent and what works for one class of enzymes may not work for another. The strong and specific interaction of the hydroxamic acid with the catalytic zinc in HDACs makes it a particularly difficult group to replace without a significant loss of potency. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. For hydroxamate-based HDAC inhibitors like this compound, the generally accepted pharmacophore model consists of three key components: nih.govajol.info

A Zinc-Binding Group (ZBG): This is the N-hydroxyamide moiety that chelates the zinc ion in the enzyme's active site. It typically includes hydrogen bond donors and acceptors. nih.gov

A Linker: This is the alkyl chain (in this case, the hex-3-ene chain) that occupies the hydrophobic tunnel of the active site. Its length and rigidity are crucial for optimal positioning of the ZBG.

A Cap Group: This is a surface recognition moiety that interacts with residues at the rim of the active site. In the case of this compound, the terminal ethyl group can be considered a minimal cap group.

Ligand-based drug design for HDAC inhibitors often revolves around optimizing these three components. Various pharmacophore models have been developed based on known active compounds. These models typically highlight the importance of one or two hydrogen bond acceptors, a hydrogen bond donor, and several hydrophobic features.

Quantitative Structure-Activity Relationship (QSAR) studies further refine these models by correlating the physicochemical properties of a series of compounds with their biological activity. nih.gov For hydroxamate-based HDAC inhibitors, 3D-QSAR models have been developed that provide a quantitative understanding of how different structural modifications affect potency. These models can then be used to virtually screen compound libraries or to guide the design of new, more potent inhibitors. nih.gov

The key principles derived from pharmacophore modeling for compounds like this compound are:

The necessity of a strong zinc-chelating group.

An optimal linker length and conformation to span the active site tunnel.

The presence of a cap group that can engage in favorable interactions with the surface of the enzyme.

These principles guide the rational design of novel HDAC inhibitors with improved potency and selectivity.

Chemical Biology Approaches and Derivatization Strategies for Target Identification

Synthesis of Molecular Probes for Cellular Studies

The development of molecular probes derived from (E)-N-hydroxyhex-3-enamide is a key strategy for visualizing and identifying its cellular targets. These probes are typically designed to retain the core pharmacophore of the parent compound while incorporating a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) moiety for affinity purification and subsequent identification by mass spectrometry. A common approach involves the introduction of a "clickable" handle, like a terminal alkyne or an azide (B81097) group, which allows for the attachment of the desired reporter tag via bioorthogonal chemistry. researchgate.netresearchgate.netmdpi.com

The synthesis of such probes requires careful consideration of the structure of this compound to identify positions where modifications can be made without significantly diminishing its biological activity. The hydroxamic acid functional group is often crucial for the activity of this class of compounds, as it can chelate metal ions in the active sites of enzymes like metalloproteases and histone deacetylases (HDACs). nih.govnih.govnih.gov Therefore, derivatization is often focused on the hexene chain.

Table 1: Components of Molecular Probes Derived from this compound

| Component | Function | Examples |

| Recognition Element | The core scaffold of this compound responsible for binding to the target protein. | (E)-hex-3-enamide |

| Reactive Group | A functional group that can form a covalent bond with the target protein upon activation. | Photo-activatable groups (e.g., diazirine, benzophenone). nih.govnih.govenamine.net |

| Linker | A chemical chain that connects the recognition element to the reporter tag, minimizing steric hindrance. | Polyethylene glycol (PEG), alkyl chains. |

| Reporter Tag | A molecule that enables detection and/or isolation of the probe-target complex. | Fluorophores (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin). |

| Bioorthogonal Handle | A functional group that allows for the attachment of a reporter tag in a biological system without interfering with native biochemical processes. | Terminal alkyne, azide. researchgate.netresearchgate.net |

A plausible synthetic strategy for a clickable this compound probe would involve synthesizing a derivative of the hex-3-enoic acid precursor with a terminal alkyne. This could be achieved by starting with a shorter, alkyne-containing building block and extending the carbon chain to the desired length. The resulting alkyne-modified carboxylic acid can then be coupled with hydroxylamine (B1172632) to form the final hydroxamic acid probe. nih.gov

Development of Activity-Based Protein Profiling (ABPP) Tools

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to label and identify active enzymes in complex biological systems. rsc.org For compounds like this compound, which may act as enzyme inhibitors, ABPP can be instrumental in identifying the specific enzymes it targets. The design of an activity-based probe (ABP) based on the this compound scaffold would incorporate a reactive group that covalently modifies the active site of the target enzyme. nih.gov

Given that hydroxamic acids are known to target metalloenzymes, an ABP could be designed to include the hydroxamic acid as a recognition element for a zinc-chelating active site. nih.govnih.gov To achieve covalent labeling, a photoreactive group such as a diazirine or benzophenone (B1666685) can be incorporated into the probe's structure. nih.govacs.org Upon UV irradiation, this group generates a highly reactive carbene or radical that forms a covalent bond with nearby amino acid residues in the enzyme's active site. nih.gov

Table 2: Design Strategies for this compound-based ABPP Probes

| Probe Component | Design Consideration | Rationale |

| Recognition Scaffold | This compound | Mimics the parent compound to target the same enzyme binding pocket. |

| Reactive Group | Photoreactive group (e.g., diazirine, benzophenone) | Enables covalent cross-linking to the target protein upon photoactivation, allowing for stable capture and identification. nih.govnih.gov |

| Reporter Tag | Terminal alkyne for click chemistry | Allows for the subsequent attachment of a biotin tag for enrichment or a fluorescent tag for visualization, providing experimental flexibility. nih.gov |

The synthesis of such an ABP would involve multi-step organic synthesis to assemble the three key components: the this compound scaffold, the photoreactive moiety, and a bioorthogonal handle for downstream applications. The strategic placement of the photoreactive group and the linker is crucial to ensure that the probe can access the active site of the target enzyme and that the photoreactive group is positioned to effectively crosslink with the protein upon activation.

Strategies for Conjugation and Bioconjugation of this compound Scaffolds

Conjugation and bioconjugation strategies are essential for attaching this compound-based probes to reporter molecules or larger biomolecules to enhance their utility in target identification and validation. The use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely adopted method for this purpose due to its high efficiency, specificity, and biocompatibility. researchgate.netmdpi.com

A molecular probe based on this compound featuring a terminal alkyne can be readily conjugated to an azide-containing reporter molecule. This could be an azide-functionalized biotin for pull-down experiments and mass spectrometry-based proteomic analysis, or an azide-functionalized fluorophore for cellular imaging studies. nih.gov

Furthermore, bioconjugation can be employed to link the this compound scaffold to larger molecules like antibodies, creating antibody-drug conjugates (ADCs). rsc.orgresearchgate.netrsc.org This approach can be used to deliver the hydroxamic acid-containing compound to specific cell types or tissues that express a particular antigen recognized by the antibody. While the primary application of ADCs is therapeutic, the underlying bioconjugation principles can be adapted for target identification studies. For instance, a biotinylated antibody could be used to track the localization of the conjugated this compound derivative within cells.

The synthesis of these conjugates involves the initial preparation of the derivatized this compound and the corresponding functionalized reporter molecule or biomolecule. The subsequent conjugation reaction is typically performed under mild conditions to preserve the integrity and function of all components.

Advanced Analytical and Computational Methodologies in N Hydroxyhex 3 Enamide Research

High-Resolution Mass Spectrometry for Covalent Adduct Characterization

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the characterization of covalent adducts that may be formed between (E)-N-hydroxyhex-3-enamide and biological macromolecules, such as proteins. The inherent reactivity of the α,β-unsaturated carbonyl moiety in its structure makes it a potential Michael acceptor, susceptible to nucleophilic attack from amino acid residues like cysteine or lysine (B10760008).

In a typical workflow, a target protein is incubated with this compound, and the resulting mixture is analyzed by HRMS. The high accuracy and resolution of instruments like Orbitrap or TOF (Time-of-Flight) mass spectrometers allow for the precise determination of the mass of the intact protein. The formation of a covalent adduct is confirmed by a specific mass shift corresponding to the molecular weight of the bound this compound molecule.

To pinpoint the exact site of modification, a "bottom-up" proteomics approach is employed. The adducted protein is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). Fragmentation of the modified peptides provides sequence information, allowing for the identification of the specific amino acid residue that has formed a covalent bond with the compound.

| Parameter | Description | Typical Instrumentation |

| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm |

| Resolution | The ability to distinguish between two peaks of similar m/z. | > 60,000 FWHM |

| Ionization Source | Method to generate ions from the sample. | Electrospray Ionization (ESI) |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Orbitrap, TOF |

| Fragmentation | Method to break down precursor ions for MS/MS. | Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the non-covalent interactions between this compound and its biological targets at an atomic level. Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) are particularly valuable.

In an STD-NMR experiment, selective saturation of the protein's NMR signals is transferred to a binding ligand. By comparing the NMR spectrum with and without protein saturation, the protons of this compound that are in close contact with the protein can be identified, providing a "ligand's-eye view" of the binding epitope.

CSP, on the other hand, provides a "protein's-eye view." By acquiring 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein in the absence and presence of this compound, changes in the chemical shifts of specific amino acid residues upon ligand binding can be monitored. These perturbations map the binding site on the protein surface.

X-ray Crystallography of Enzyme-Inhibitor Co-Complexes

To obtain a high-resolution, three-dimensional structure of this compound bound to its target enzyme, X-ray crystallography is the gold standard. This technique requires the crystallization of the enzyme in complex with the inhibitor. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

A successful co-crystal structure provides unambiguous evidence of the binding mode, including the precise orientation of this compound within the active site, the key interacting amino acid residues, and the coordination of the hydroxamate group with any metal cofactors present in the enzyme. This detailed structural information is invaluable for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction and Optimization

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and refining the binding mode of this compound to its target protein. Molecular docking algorithms predict the preferred orientation of the ligand within the protein's binding site by sampling a large number of possible conformations and scoring them based on their steric and electrostatic complementarity.

Following docking, MD simulations can be performed to simulate the dynamic behavior of the protein-ligand complex over time. These simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand and the protein, and the role of water molecules in mediating the interaction. The free energy of binding can also be estimated from MD simulations, providing a theoretical measure of the binding affinity.

| Computational Method | Purpose | Software Examples |

| Molecular Docking | Predicts the binding conformation and affinity of a ligand to a target. | AutoDock, Glide, GOLD |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | GROMACS, AMBER, NAMD |

Cheminformatics, Virtual Screening, and De Novo Design for Novel Compound Discovery

Cheminformatics and computational drug design techniques are employed to discover novel compounds with improved properties based on the structure of this compound. Virtual screening involves the computational screening of large chemical libraries to identify molecules that are predicted to bind to the target of interest. This can be done through ligand-based approaches, which search for molecules with similar properties to this compound, or structure-based approaches, which dock library compounds into the target's binding site.

De novo design, on the other hand, involves the computational construction of novel molecules from scratch. Algorithms can be used to generate new chemical structures that are predicted to have high affinity and selectivity for the target, often using the known binding mode of this compound as a starting point. These in silico methods significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing.

Future Research Directions and Preclinical Therapeutic Potential

Development of Highly Selective N-Hydroxyamide-Based Modulators

The development of highly selective N-hydroxyamide-based modulators is a critical area of future research. The N-hydroxyamide functional group is a well-established zinc-binding group, crucial for the inhibitory activity of these compounds against zinc-dependent enzymes like histone deacetylases (HDACs). nih.gov The design of selective inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy.

Research in this area focuses on modifying the "cap" and "linker" regions of the N-hydroxyamide pharmacophore. For instance, studies on N-hydroxycinnamyl-N-hydroxyamides have shown that the position of acylamino substituents on the benzene (B151609) ring significantly influences HDAC inhibitory activity and selectivity. nih.gov Shifting the acylamino group from the C2 to the C3 or C4 position of the cinnamyl ring resulted in highly potent HDAC inhibitors. nih.gov Specifically, a 4-(2-naphthoylamino)cinnamyl-N-hydroxyamide demonstrated potent inhibition of both class I and class II HDACs. nih.gov

Future efforts will likely involve the synthesis and evaluation of a diverse library of (E)-N-hydroxyhex-3-enamide analogues. By systematically altering the substituents and stereochemistry of the hexene chain, researchers can probe the structure-activity relationships that govern isoform-selective inhibition of HDACs or other potential targets. Computational modeling and docking studies will be instrumental in guiding the rational design of these novel modulators. nih.gov The goal is to identify compounds with superior selectivity for specific HDAC isoforms implicated in various diseases, thereby paving the way for more targeted and less toxic therapies.

Exploration of Novel Biological Targets for this compound Analogues

While HDACs are a primary focus, the exploration of novel biological targets for this compound analogues represents a promising avenue for expanding their therapeutic applications. The N-hydroxyamide moiety's ability to chelate metal ions suggests that these compounds could interact with other metalloenzymes beyond HDACs.

Preclinical studies on other N-hydroxyamide-containing compounds have revealed a range of biological activities. For example, some N-hydroxy amides have been investigated for their potential as modulators of Nav1.8, a sodium channel implicated in pain pathways. nih.gov The design of peptoids containing N-hydroxy amide side chains has also been explored to create unique sheet-like secondary structures with potential applications in biomaterials and drug delivery. nih.gov

Future research should therefore cast a wider net to identify new protein targets for this compound and its derivatives. This can be achieved through various screening platforms, including affinity chromatography and activity-based protein profiling. Identifying novel targets could unlock new therapeutic opportunities in areas such as neurodegenerative diseases, inflammation, and infectious diseases.

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound analogues, the integration of systems biology and multi-omics approaches is indispensable. These approaches allow for the simultaneous analysis of changes across multiple biological levels, including the genome, transcriptome, proteome, and metabolome, following compound treatment. nih.gove-enm.orgbrjac.com.brnih.govhilarispublisher.com

By employing techniques such as RNA sequencing, proteomics, and metabolomics, researchers can map the global changes in gene expression, protein levels, and metabolic pathways induced by a specific N-hydroxyamide modulator. This comprehensive data can help to:

Elucidate Mechanisms of Action: Multi-omics data can reveal the downstream signaling pathways affected by the primary target and identify potential off-target effects. e-enm.org

Identify Biomarkers of Response: By correlating omics profiles with cellular phenotypes, it may be possible to identify biomarkers that predict which patients are most likely to respond to a particular therapy.

Discover Novel Drug Combinations: Understanding the systemic effects of a compound can help in the rational design of combination therapies that target multiple nodes in a disease network.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing (E)-N-hydroxyhex-3-enamide with high stereochemical purity?

- Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts) to favor the E-isomer. Use polar aprotic solvents like DMF or THF to stabilize intermediates and reduce isomerization. Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using NOE NMR experiments . Purification via column chromatography with silica gel or reverse-phase HPLC ensures enantiomeric separation. Validate purity through melting point analysis and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Answer : Combine spectroscopic methods:

- NMR : Assign proton environments using - and -NMR, focusing on coupling constants (e.g., ) to confirm double-bond geometry .

- IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3500 cm) and amide (C=O stretch ~1650 cm) functional groups .

- Mass Spectrometry : Use HRMS for molecular ion confirmation and fragmentation patterns to infer backbone structure .

Q. How should researchers design a stability study for this compound under varying pH conditions?

- Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze degradation products via LC-MS. Use kinetic modeling (e.g., first-order decay) to calculate half-life. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound across studies be resolved?

- Answer :

- Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation times) and validate compound purity.

- Dose-Response Analysis : Use nonlinear regression to calculate IC values and compare slopes for mechanistic insights .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for variability in experimental design .

Q. What experimental strategies elucidate the catalytic mechanism of this compound in enzyme inhibition?

- Answer :

- Kinetic Studies : Perform substrate titration assays to determine and in the presence/absence of the inhibitor. Plot Lineweaver-Burk graphs to identify competitive/non-competitive inhibition .

- Isotopic Labeling : Use -labeled water or -substrates to trace reaction intermediates via NMR or MS .

- Computational Modeling : Dock the compound into enzyme active sites using molecular dynamics (e.g., AutoDock Vina) to predict binding affinities and key interactions .

Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

- Answer :

- Benchmark Calculations : Cross-validate DFT methods (e.g., B3LYP vs. M06-2X) with basis sets (6-31G* vs. cc-pVTZ) to improve NMR chemical shift predictions .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to account for dielectric environment impacts on spectral peaks .

- Error Analysis : Quantify RMSD between experimental and computed spectra, and iteratively refine computational parameters .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound?

- Answer :

- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to identify anomalous data points.

- Uncertainty Quantification : Report 95% confidence intervals for IC values and use bootstrapping for nonparametric datasets .

Q. How should researchers handle conflicting crystallographic data for this compound polymorphs?

- Answer :

- Structure Refinement : Use SHELXL for high-resolution data to resolve disorder or thermal motion artifacts. Compare -factors and electron density maps across models .

- Powder XRD : Validate phase purity by matching experimental diffractograms with simulated patterns from single-crystal data .

- Thermal Analysis : Perform DSC/TGA to correlate polymorph stability with crystallographic data .

Ethical and Reproducibility Considerations

Q. What practices ensure reproducibility in synthetic protocols for this compound?

- Answer :

- Detailed Documentation : Report exact molar ratios, reaction times, and purification gradients.

- Open Data : Deposit raw spectral data in repositories like Zenodo or ChemRxiv for independent validation .

- Collaborative Verification : Share samples with external labs for cross-testing biological activity and spectral consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.